molecular formula C10H11BrO3 B3094515 trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol CAS No. 1258963-16-4

trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol

Cat. No. B3094515
CAS RN: 1258963-16-4
M. Wt: 259.10
InChI Key: DLWPAASSYWIWAW-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol” is a chemical compound . Its CAS number is 1258963-16-4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol”, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not available in the resources I searched .

Scientific Research Applications

Synthesis of Functionalized Tetrahydrofurans

A study by Greatrex et al. (2003) discusses an innovative approach for synthesizing highly functionalized tetrahydrofuran derivatives. This method, based on an Oxa-Michael/Michael dimerization of cis-gamma-hydroxyenones, demonstrates the potential for creating complex tetrahydrofurans with significant functional diversity, which could include derivatives of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (Greatrex et al., 2003).

Catalytic Conversion in Organic Synthesis

Carvalho et al. (2009) explored the catalytic conversion of pentynol to furan, highlighting the role of various catalysts in the transformation of tetrahydrofuran derivatives. This research could be relevant for understanding the catalytic applications of compounds like trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol in organic synthesis (Carvalho et al., 2009).

Bromocyclization Processes

Huang et al. (2011) described an enantioselective bromocyclization of olefins, leading to the production of optically active tetrahydrofurans. This study is significant for understanding the chemical transformations involving bromine, which could be applicable to the bromophenoxy group in trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (Huang et al., 2011).

Studies in Epoxide Systems

Coxon et al. (1973) investigated the acid-catalyzed rearrangements of epoxides, leading to the formation of various tetrahydrofurans. Their work provides insights into the potential reactivity and transformation pathways of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol under acidic conditions (Coxon et al., 1973).

Electrochemical Applications

Paddon et al. (2006) conducted cryo-electrochemistry studies in tetrahydrofuran, focusing on the electrochemical reduction of specific compounds. This research can shed light on the electrochemical behavior and potential applications of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol in electrochemical settings (Paddon et al., 2006).

Safety and Hazards

The safety, risk, hazard, and MSDS of “trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol” are not available in the resources I searched .

properties

IUPAC Name

(3R,4R)-4-(4-bromophenoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWPAASSYWIWAW-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol
Reactant of Route 2
Reactant of Route 2
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol
Reactant of Route 3
Reactant of Route 3
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol
Reactant of Route 4
Reactant of Route 4
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol
Reactant of Route 5
Reactant of Route 5
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol
Reactant of Route 6
Reactant of Route 6
trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.